![molecular formula C25H29NO B4960891 N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide](/img/structure/B4960891.png)
N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive substances. It was first synthesized in the late 1970s and has been studied extensively for its potential use as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in mood elevation and pain relief.
Biochemical and Physiological Effects:
N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, which can result in mood elevation and pain relief. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide in lab experiments is that it is a synthetic compound and can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide. One direction is to further investigate its potential use as a therapeutic agent in the treatment of neurological disorders and chronic pain. Another direction is to better understand its mechanism of action and to develop more effective and targeted treatments based on this understanding. Additionally, there is a need for more studies on the safety and toxicity of N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide to determine its potential for use in clinical settings.
In conclusion, N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide, or N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide, is a synthetic compound that has been studied extensively for its potential use as a therapeutic agent. Its mechanism of action is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide has a number of biochemical and physiological effects, including mood elevation and pain relief. While there are advantages to using N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide in lab experiments, there are also limitations, and more research is needed to fully understand its potential for use in clinical settings.
Synthesemethoden
The synthesis of N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with benzylamine, followed by the reaction of the resulting benzyladamantane carboxamide with 4-methylbenzoyl chloride. The final product is obtained through recrystallization and purification using various techniques such as column chromatography and HPLC.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide has been studied for its potential use as a therapeutic agent in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. It has also been investigated for its potential use as an analgesic and as a substitute for opioids in the treatment of chronic pain.
Eigenschaften
IUPAC Name |
N-benzyl-3-(4-methylphenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO/c1-18-7-9-22(10-8-18)24-12-20-11-21(13-24)15-25(14-20,17-24)23(27)26-16-19-5-3-2-4-6-19/h2-10,20-21H,11-17H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITFDYMBADDVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(4-methylphenyl)adamantane-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.